molecular formula C20H20ClN3O4S B5038703 2-[2-chloro-5-(4-phenylpiperazine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione

2-[2-chloro-5-(4-phenylpiperazine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione

Cat. No.: B5038703
M. Wt: 433.9 g/mol
InChI Key: AVSREDPVQWWFSY-UHFFFAOYSA-N
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Description

2-[2-chloro-5-(4-phenylpiperazine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione is a complex organic compound that features a thiazolidine ring, a phenylpiperazine moiety, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-5-(4-phenylpiperazine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione typically involves multiple steps, including the formation of the phenylpiperazine moiety and the subsequent attachment of the thiazolidine ring. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions such as those mentioned above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-5-(4-phenylpiperazine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-[2-chloro-5-(4-phenylpiperazine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-chloro-5-(4-phenylpiperazine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity . The thiazolidine ring may also contribute to the compound’s biological activity by interacting with enzymes or other proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-chloro-5-(4-phenylpiperazine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione is unique due to the combination of its thiazolidine ring and phenylpiperazine moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[2-chloro-5-(4-phenylpiperazine-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c21-17-7-6-15(14-18(17)24-19(25)8-13-29(24,27)28)20(26)23-11-9-22(10-12-23)16-4-2-1-3-5-16/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSREDPVQWWFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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